molecular formula C21H19ClN2O2S B2962223 4-chloro-N-(o-tolyl)-N'-tosylbenzimidamide CAS No. 328014-82-0

4-chloro-N-(o-tolyl)-N'-tosylbenzimidamide

Cat. No.: B2962223
CAS No.: 328014-82-0
M. Wt: 398.91
InChI Key: ZXEFJJLSMRZOPE-UHFFFAOYSA-N
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Description

4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide is a chemical compound that belongs to the class of benzimidamides This compound is characterized by the presence of a chloro group, a tolyl group, and a tosyl group attached to the benzimidamide core

Preparation Methods

The synthesis of 4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide typically involves the reaction of 4-chlorobenzoyl chloride with o-toluidine in the presence of a base to form the intermediate 4-chloro-N-(o-tolyl)benzamide. This intermediate is then reacted with tosyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-N-(o-tolyl)-N’-tosylbenzimidamide can be compared with other similar compounds such as:

Properties

IUPAC Name

4-chloro-N-(2-methylphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S/c1-15-7-13-19(14-8-15)27(25,26)24-21(17-9-11-18(22)12-10-17)23-20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEFJJLSMRZOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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